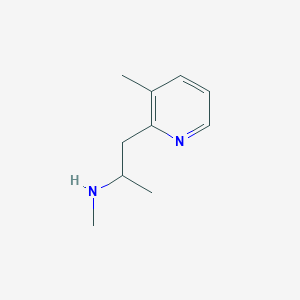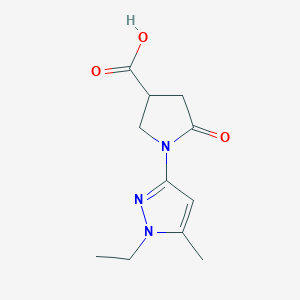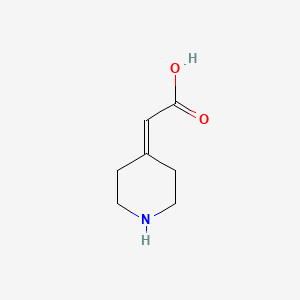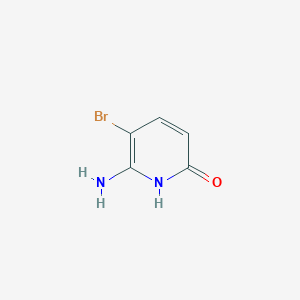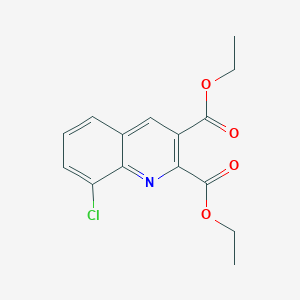
8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester
Übersicht
Beschreibung
- Chemical Formula : C<sub>15</sub>H<sub>14</sub>ClNO<sub>4</sub>
- CAS Number : 892874-60-1
- Molecular Weight : 307.73 g/mol
- Empirical Formula : C<sub>15</sub>H<sub>14</sub>ClNO<sub>4</sub>
- Structure :
- Physical State : Solid
Synthesis Analysis
- Information on the synthesis of this compound is not readily available in the provided sources.
Chemical Reactions Analysis
- No specific chemical reactions are mentioned in the available data.
Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Groups
The development of photolabile protecting groups based on brominated and chlorinated quinoline derivatives showcases their utility in organic chemistry and biochemistry. For instance, Brominated hydroxyquinoline has been identified as a photolabile protecting group with enhanced single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications. These characteristics facilitate the controlled release of biological messengers upon light activation, an essential technique for studying dynamic biological systems (Fedoryak & Dore, 2002).
Antimicrobial Properties
The synthesis and evaluation of new quinoline derivatives, including those with nitrofluoroquinolone frameworks, have demonstrated significant antibacterial properties. These compounds exhibit remarkable activity against various gram-positive and gram-negative bacteria, offering potential as new antimicrobial agents. For example, certain 8-nitrofluoroquinolone models have shown promising activity against Staphylococcus aureus, indicating their potential in addressing antibiotic resistance (Al-Hiari et al., 2007).
Anticancer and Anti-inflammatory Agents
Quinoline derivatives have been explored for their anticancer and anti-inflammatory properties. Methylenebisphosphonic acid tetraethyl ester derivatives, when reacted with quinoline-chalcones, have yielded compounds with significant anti-tumor and anti-inflammatory activities. This research highlights the potential of quinoline-based bisphosphonates as therapeutic agents for cancer and inflammation-related diseases (Abdou et al., 2012).
Metal Ion Detection and Chelation
The synthesis and Cu^2+ binding studies of l-histidine ester of 8-hydroxyquinoline demonstrate the compound's ability to chelate metal ions, a property that can be utilized in developing therapeutic agents aimed at restoring metal ion balance in diseases involving metal ion overload. This research contributes to the understanding of how quinoline derivatives interact with metal ions, which is crucial for their application in metal-related disorders (Jin et al., 2014).
Synthesis of Complex Heterocycles
Quinoline derivatives have been used as intermediates in the synthesis of complex heterocycles, demonstrating the versatility of these compounds in organic synthesis. For example, the interaction of ethyl esters of chloro-substituted quinoline-3-carboxylic acids with zinc dust yields diethyl 2,2'-dioxo-1,2,3,4,1',2',3',4'-octahydro[4,4']biquinolinyl-3,3'-dicarboxylates, highlighting the potential of quinoline derivatives in constructing novel molecular architectures (Ukrainets et al., 2007).
Safety And Hazards
- The compound is classified as hazardous due to its potential to cause eye damage.
- Always handle with appropriate precautions and follow safety guidelines.
Zukünftige Richtungen
- Further research is needed to explore the compound’s potential applications, biological activity, and safety profile.
Please note that this analysis is based on available data, and additional research may be required for a more detailed understanding. If you have any specific questions or need further information, feel free to ask! 😊
Eigenschaften
IUPAC Name |
diethyl 8-chloroquinoline-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4/c1-3-20-14(18)10-8-9-6-5-7-11(16)12(9)17-13(10)15(19)21-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUQJEUWEYOPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588880 | |
| Record name | Diethyl 8-chloroquinoline-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester | |
CAS RN |
892874-60-1 | |
| Record name | 2,3-Diethyl 8-chloro-2,3-quinolinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892874-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 8-chloroquinoline-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 892874-60-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide](/img/structure/B1626944.png)
![1-{[(4-Chlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1626946.png)
![1-[(3,4-Dichlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1626948.png)
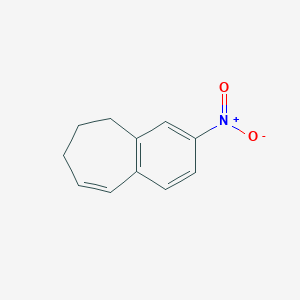
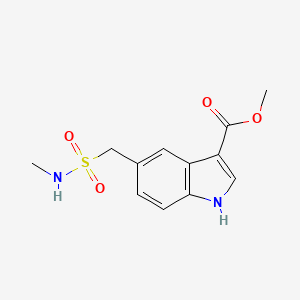
![5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1626954.png)
